

Spectral Analysis of 2-Methylthiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **2-Methylthiazole-5-carbaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-Methylthiazole-5-carbaldehyde**. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for thiazole derivatives.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for **2-Methylthiazole-5-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.5 - 8.7	Singlet	1H	Thiazole ring proton (C4-H)
~2.7 - 2.9	Singlet	3H	Methyl group protons (-CH ₃)

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **2-Methylthiazole-5-carbaldehyde**

Chemical Shift (δ) ppm	Assignment
~185 - 190	Aldehyde carbonyl carbon (-CHO)
~165 - 170	Thiazole ring carbon (C2)
~150 - 155	Thiazole ring carbon (C4)
~140 - 145	Thiazole ring carbon (C5)
~19 - 21	Methyl group carbon (-CH ₃)

Experimental Protocol for NMR Spectroscopy

A sample of **2-Methylthiazole-5-carbaldehyde** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The PubChem database indicates that an FTIR spectrum of **2-Methylthiazole-5-carbaldehyde** has been recorded using a KBr-Pellet technique on a Bruker IFS 85 instrument.[\[1\]](#) While the full dataset is not provided, the characteristic absorption bands can be predicted based on the functional groups present.

Table 3: Characteristic IR Absorption Bands for **2-Methylthiazole-5-carbaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~2900 - 3100	Medium	C-H stretching (aromatic and methyl)
~2820 and ~2720	Medium, distinct	C-H stretching (aldehyde)
~1680 - 1700	Strong	C=O stretching (aldehyde)
~1500 - 1600	Medium to Strong	C=N and C=C stretching (thiazole ring)
~1400 - 1450	Medium	C-H bending (methyl)

Experimental Protocol for IR Spectroscopy

- KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

While specific experimental mass spectra for **2-Methylthiazole-5-carbaldehyde** are not readily available in the searched databases, the expected key ions can be predicted.

Table 4: Predicted Mass Spectrometry Data for **2-Methylthiazole-5-carbaldehyde**

m/z	Ion
127	[M] ⁺ (Molecular Ion)
126	[M-H] ⁺
99	[M-CO] ⁺
84	[M-CHO-CH ₃] ⁺

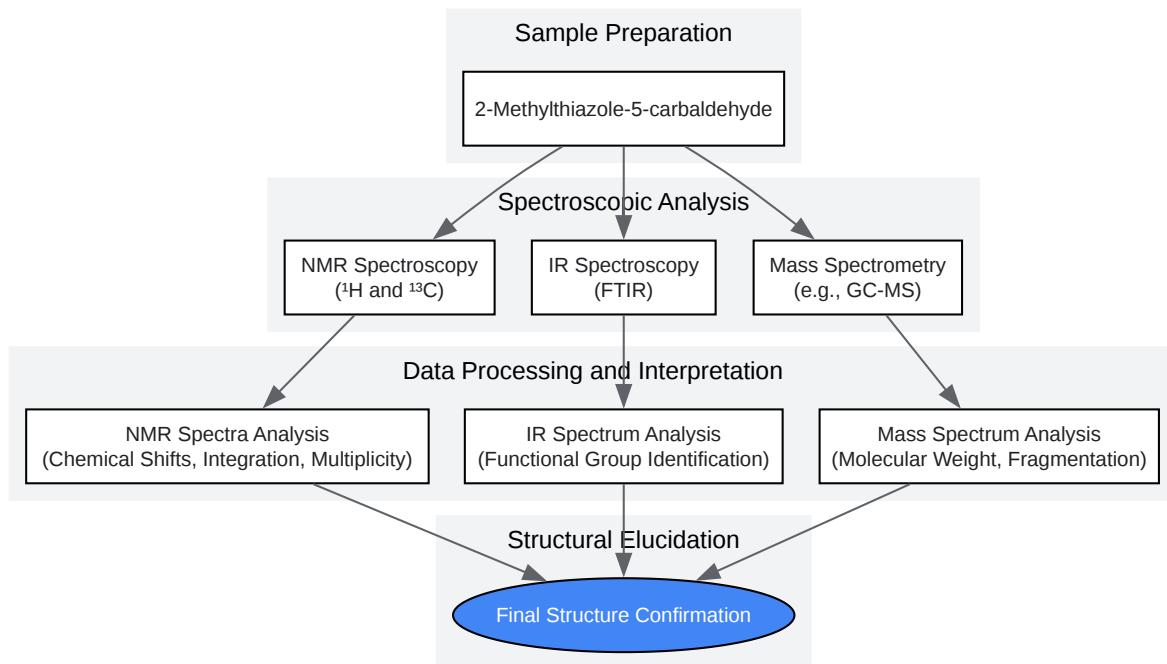
Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Electron Ionization (EI): For GC-MS analysis, electron ionization is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-Methylthiazole-5-carbaldehyde**.



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Caption: Workflow for the spectral analysis of **2-Methylthiazole-5-carbaldehyde**.

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References

- 1. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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